molecular formula C12H13NO B10843733 4-(Ethylamino)naphthalen-1-ol CAS No. 1187422-25-8

4-(Ethylamino)naphthalen-1-ol

Cat. No.: B10843733
CAS No.: 1187422-25-8
M. Wt: 187.24 g/mol
InChI Key: SKQYPGROWSDIBN-UHFFFAOYSA-N
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Description

4-(Ethylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylamino)naphthalen-1-ol can be achieved through several methods. One common approach involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction typically requires mild conditions and can yield chiral intermediates that are valuable in asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to optimize yield and purity. The specific methods and conditions used in industrial settings can vary, but they generally aim to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylamino)naphthalen-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an ethylamino group and a hydroxyl group on the naphthalene ring provides distinct reactivity and functionality compared to other naphthalene derivatives.

Properties

CAS No.

1187422-25-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(ethylamino)naphthalen-1-ol

InChI

InChI=1S/C12H13NO/c1-2-13-11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,13-14H,2H2,1H3

InChI Key

SKQYPGROWSDIBN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

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